molecular formula C13H22ClN B13466501 [(1S)-1-(4-tert-butylphenyl)ethyl](methyl)amine hydrochloride

[(1S)-1-(4-tert-butylphenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B13466501
M. Wt: 227.77 g/mol
InChI Key: UWWPJBDKFUIRQL-PPHPATTJSA-N
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Description

(1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride is an organic compound with the molecular formula C12H19N. It is a chiral amine, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride can be achieved through several methods. One common approach involves the reductive amination of 4-tert-butylacetophenone with methylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

(1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with various biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-tert-Butylphenyl)ethanamine
  • 1-(4-tert-Butylphenyl)ethanamine
  • 1-(4-tert-Butylphenoxy)acetone

Uniqueness

(1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride is unique due to its specific chiral configuration and the presence of a tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and other specialized applications.

Properties

Molecular Formula

C13H22ClN

Molecular Weight

227.77 g/mol

IUPAC Name

(1S)-1-(4-tert-butylphenyl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C13H21N.ClH/c1-10(14-5)11-6-8-12(9-7-11)13(2,3)4;/h6-10,14H,1-5H3;1H/t10-;/m0./s1

InChI Key

UWWPJBDKFUIRQL-PPHPATTJSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(C)(C)C)NC.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC.Cl

Origin of Product

United States

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